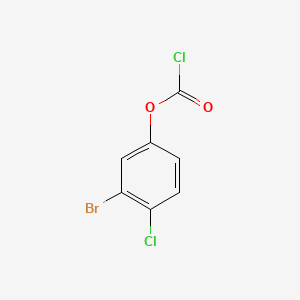
3-Bromo-4-chlorophenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chlorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a chloroformate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-4-chlorophenyl chloroformate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-chlorophenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chlorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group can hydrolyze to form 3-bromo-4-chlorophenol and carbon dioxide.
Reduction: The compound can be reduced to form 3-bromo-4-chlorophenol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
3-Bromo-4-chlorophenol: Formed through hydrolysis or reduction.
Aplicaciones Científicas De Investigación
3-Bromo-4-chlorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chlorophenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-chlorophenyl chloroformate: Similar structure but with different positions of bromine and chlorine atoms.
3-Chloro-4-bromophenyl chloroformate: Another positional isomer with bromine and chlorine atoms swapped.
4-Chlorophenyl chloroformate: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness
3-Bromo-4-chlorophenyl chloroformate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. This dual halogenation can provide distinct advantages in synthetic applications, such as increased reactivity towards nucleophiles and the ability to form a wider range of derivatives.
Propiedades
Fórmula molecular |
C7H3BrCl2O2 |
|---|---|
Peso molecular |
269.90 g/mol |
Nombre IUPAC |
(3-bromo-4-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H |
Clave InChI |
PURAHRZOBUNJJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(=O)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
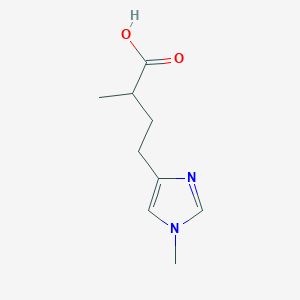
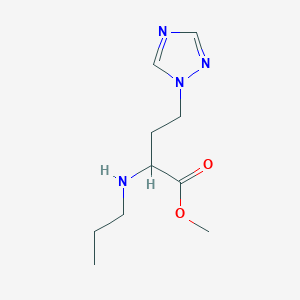
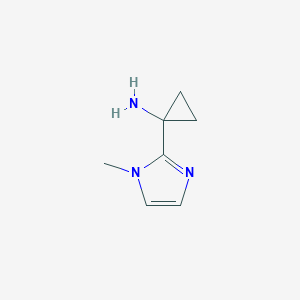
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
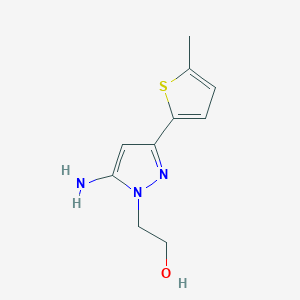
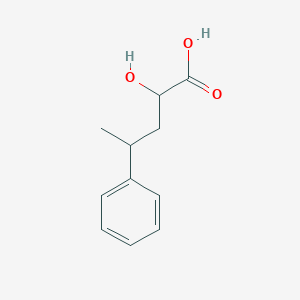
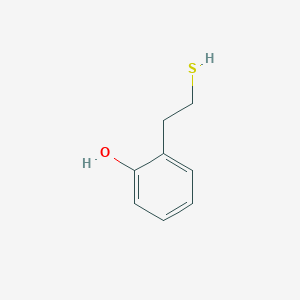
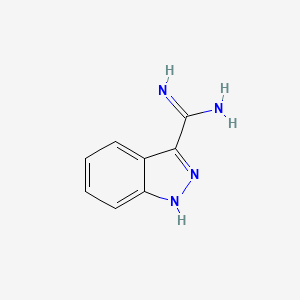
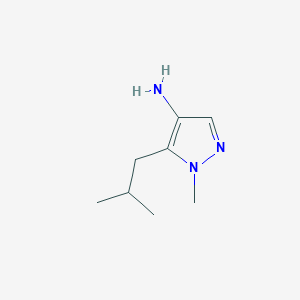
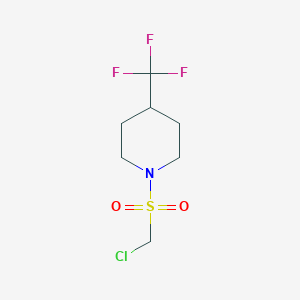
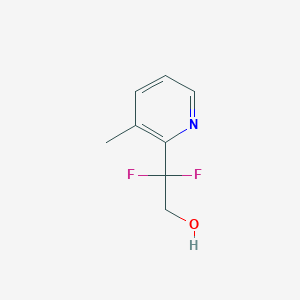

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
